Dihydroisolysergic Acid Hydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

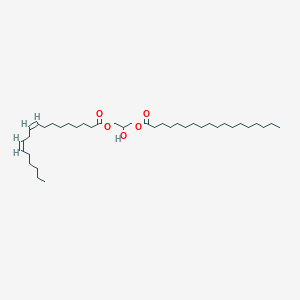

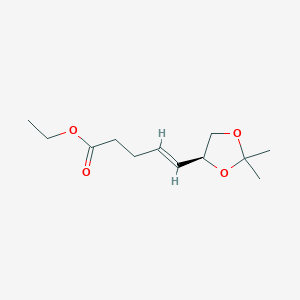

Dihydroisolysergic Acid Hydrazide is an intermediate in the synthesis of trans-Dihydro Lisuride, an ergot alkaloid derivative that acts as a partial dopamine D2-receptor agonist . It is soluble in Methanol and appears as an Off-White Solid .

Synthesis Analysis

The synthesis of hydrazones, which includes Dihydroisolysergic Acid Hydrazide, is achieved by combining suitable aldehydes with hydrazides . The synthesis of hydrazide–hydrazone derivatives is achieved by condensation reactions between aldehydes and hydrazides .Molecular Structure Analysis

The hydrazide–hydrazone functional group contains the –CO–NH–N CH– moiety that yields the hydrazide–hydrazone group its physical, chemical and biochemical properties .Chemical Reactions Analysis

The most common pathway for the preparation of these hydrazide-based compounds includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .Physical And Chemical Properties Analysis

The hydrazide–hydrazone functional group contains the –CO–NH–N CH– moiety that yields the hydrazide–hydrazone group its physical, chemical and biochemical properties .Wissenschaftliche Forschungsanwendungen

Effects on Amine Oxidases

Research by Zeller, Blanksma, and Carbon (1957) explored the impact of hydrazides, including those related to isolysergic acid, on amine oxidases. They found minimal action on monoamine oxidase (MO) but observed that some amino acid hydrazides, such as L-leucylhydrazide, were effective inhibitors of diamine oxidase (DO). The study highlighted significant differences between the actions of the antipodes of amino acid derivatives, providing insights into the optical configuration of DO's reactive site and the relationship between the low efficiency of certain inhibitors and their low toxicity (Zeller, Blanksma, & Carbon, 1957).

Applications in Glycomics

A 2020 study by Zhang et al. focused on optimizing hydrazide tags, which are crucial in MALDI-MS-based glycan profiling in glycomics. They developed a new cationic hydrazide tag, 4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium (HTMBA), which significantly improved reaction efficiency and was suitable for high-throughput analysis. This advancement facilitated the rapid analysis of glycoforms in complex biological samples, including serum, preserving O-acetylation information of sialic acid in horse serum (Zhang et al., 2020).

Characterization of Proteins and Peptides

Akabori, Ohno, Ikenaka, Okada, Hanafusa, Haruna, Tsugita, Sugae, and Matsushima (1956) conducted fundamental experiments using hydrazinolysis to characterize C-terminal amino acids of proteins. They found that amino acids decomposed to varying extents when heated with anhydrous hydrazine and developed procedures for separating amino acids from hydrazides. This research contributed significantly to the understanding of protein structure and function (Akabori et al., 1956).

Synthesis of Hydrazide Cross-Linked Hydrogels

Vercruysse, Marecak, Marecek, and Prestwich (1997) synthesized and characterized new polyvalent hydrazide cross-linkers to create hydrogels from hyaluronic acid. These hydrogels demonstrated stability against hyaluronidase and varying pH levels, offering potential applications in biomedical fields such as drug delivery systems (Vercruysse et al., 1997).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

41564-31-2 |

|---|---|

Produktname |

Dihydroisolysergic Acid Hydrazide |

Molekularformel |

C₁₆H₂₀N₄O |

Molekulargewicht |

284.36 |

Synonyme |

Dihydroisolysergic Acid Hydrazide; (8α)-6-Methylergoline-8-carboxylic Acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)

![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)

![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)